

# Methodologies for Assessing Sativex® (Nabiximols) in Pediatric Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sativex  |           |
| Cat. No.:            | B1676899 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sativex® (nabiximols) is an oromucosal spray containing a formulated extract of the Cannabis sativa plant, delivering a near 1:1 ratio of two key cannabinoids: delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). While approved for the treatment of spasticity in multiple sclerosis in several countries, its potential application in pediatric epilepsy remains an area of active investigation. The anticonvulsant properties of CBD are well-documented, with the FDA approval of Epidiolex® for certain severe childhood epilepsies. However, the synergistic or additive effects of THC in combination with CBD for epilepsy are less understood, making robust assessment methodologies critical. This document provides detailed application notes and protocols for researchers and drug development professionals aiming to assess the efficacy and safety of Sativex in pediatric populations with treatment-resistant epilepsy.

### Cannabinoid Signaling Pathways in Epilepsy

The therapeutic potential of cannabinoids in epilepsy is largely attributed to their interaction with the endocannabinoid system (ECS), a key neuromodulatory system in the central nervous system. The primary psychoactive component of cannabis, THC, is a partial agonist of the cannabinoid type 1 (CB1) receptor, while CBD has a more complex mechanism of action, including modulation of the ECS and interaction with other receptor systems.





Click to download full resolution via product page

Caption: Simplified signaling pathways of THC and CBD in a neuron.[1]

# Proposed Clinical Trial Protocol for Sativex in Pediatric Refractory Epilepsy

While no large-scale randomized controlled trials (RCTs) have been published for **Sativex** specifically for pediatric epilepsy, a robust protocol can be developed based on methodologies from studies of other cannabinoid formulations in this population and **Sativex** trials for other indications in children.[2][3][4]

#### **Study Design**

A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is recommended. An initial open-label phase can be considered to establish dosing and tolerability.[2][5]



#### **Participant Population**

- Inclusion Criteria:
  - Age 2-18 years.
  - Diagnosis of a treatment-resistant epilepsy syndrome (e.g., Dravet Syndrome, Lennox-Gastaut Syndrome, or other developmental and epileptic encephalopathies).
  - Failure to achieve seizure control with at least two appropriate anti-seizure medications (ASMs).
  - A stable ASM regimen for at least 4 weeks prior to baseline.
  - A minimum number of countable motor seizures per month during the baseline period.
- Exclusion Criteria:
  - Known allergy to cannabinoids or any component of Sativex.
  - History of psychosis or severe psychiatric disorder.
  - Significant cardiovascular, hepatic, or renal disease.[1]
  - Use of other cannabinoid-containing products within a specified washout period.

#### Intervention

- Investigational Product: Sativex (nabiximols) oromucosal spray (2.7 mg THC and 2.5 mg
   CBD per 100 microliter spray).
- Placebo: A spray formulation identical in appearance, taste, and smell but lacking the active cannabinoid ingredients.
- Dosage and Administration:
  - A titration period of 2-4 weeks is recommended to find an optimal dose, balancing efficacy and tolerability.[6]



- Dosing should be weight-based (mg/kg/day) and administered in divided doses.
- o Caregivers should be trained on the correct administration of the oromucosal spray.

## Data Presentation: Key Assessment Areas and Outcome Measures

Quantitative data should be collected at baseline and at regular intervals throughout the study.



| Domain                          | Primary Outcome<br>Measure                                                          | Secondary/Explorato<br>ry Outcome<br>Measures                                                                                                          | Data Collection<br>Method                                                                                                   |
|---------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Seizure Frequency &<br>Severity | - Percentage change<br>from baseline in<br>countable motor<br>seizure frequency.[2] | - Responder rate (e.g., ≥50% reduction in seizure frequency). [7] - Change in seizure-free days.[3] - Caregiver global impression of change (CGIC).[4] | - Daily seizure diary<br>(electronic or paper).                                                                             |
| Quality of Life (QoL)           | - Change from baseline in a validated pediatric epilepsy QoL questionnaire score.   | - Sub-scale scores of<br>the chosen QoL<br>instrument (e.g.,<br>cognitive, emotional,<br>social, physical<br>domains).[8][9][10]                       | - Quality of Life in Childhood Epilepsy Questionnaire (QOLCE-55).[11] - Child and Adolescent Scale of Participation (CASP). |
| Safety & Tolerability           | - Incidence and<br>severity of adverse<br>events (AEs).                             | - Changes in vital signs, ECG, and laboratory parameters (liver function tests, complete blood count) Discontinuation rate due to AEs.[12]             | - Spontaneous reporting by caregivers Standardized AE questionnaires Regular clinical assessments.                          |
| Pharmacokinetics<br>(PK)        | - Plasma<br>concentrations of<br>THC, CBD, and their<br>metabolites.                | - Correlation between plasma concentrations and clinical response/AEs.                                                                                 | - Blood sampling at specified time points.                                                                                  |
| Concomitant<br>Medications      | - Changes in the dosage of concomitant ASMs.                                        | - Plasma levels of<br>concomitant ASMs to<br>assess for drug-drug<br>interactions.[12]                                                                 | - Medication logs<br>Therapeutic drug<br>monitoring.                                                                        |



# **Experimental Protocols: Detailed Methodologies Seizure Monitoring**

- Baseline Period (4-8 weeks): Caregivers will be trained to prospectively record the date, time, and type of all observable seizures in a daily diary.
- Treatment Period (12-16 weeks): Continue daily seizure diary entries. Regular follow-up calls or clinic visits to ensure data quality and adherence.
- Data Analysis: The primary efficacy endpoint will be the percentage change in the mean weekly frequency of countable motor seizures during the treatment period compared to the baseline period.

#### **Quality of Life Assessment**

- Instrument Selection: The Quality of Life in Childhood Epilepsy Questionnaire (QOLCE-55) is a well-validated, caregiver-reported instrument.[11]
- Administration: The questionnaire should be administered at baseline, mid-point, and end of the treatment period.
- Scoring: Follow the standardized scoring manual for the QOLCE-55 to calculate subscale and total scores.[11] Higher scores typically indicate a better quality of life.

#### **Safety Monitoring**

- Adverse Event (AE) Reporting: Caregivers should be instructed to report any new or worsening symptoms immediately. AEs will be graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug. Common AEs associated with cannabinoids in pediatric populations include somnolence, decreased appetite, diarrhea, and elevated liver transaminases.[12][14][15]
- Clinical Laboratory Tests: Blood samples for hematology, chemistry (including liver function tests), and urinalysis should be collected at baseline and at regular intervals.
- Electrocardiograms (ECGs): To monitor for any cardiac effects, ECGs should be performed at baseline and as clinically indicated.





### **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial assessing **Sativex** in pediatric epilepsy.





Click to download full resolution via product page

**Caption:** A generalized workflow for a pediatric epilepsy clinical trial.



#### Conclusion

Assessing **Sativex** for pediatric epilepsy requires a multifaceted approach that extends beyond simple seizure counts.[16] A well-designed clinical trial should incorporate validated, caregiver-reported outcomes to capture the full impact of the intervention on the child's quality of life.[17] [18] The protocols outlined in this document provide a framework for conducting rigorous and meaningful research in this promising area of pediatric neurology. Given the potential for drug-drug interactions, particularly with other anti-seizure medications, and the known adverse event profile of cannabinoids, careful safety monitoring is paramount throughout any investigation. [12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. First Canadian paediatric study of mixed THC/CBD cannabis oil shows promise for children with drug-resistant epilepsy [sickkids.ca]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. use of purified cannabidiol in refractory pediatric epilepsy: beyond lennox gastaut syndrome, dravet syndrome, and tuberous sclerosis complex [aesnet.org]
- 7. Prospective evaluation of oral cannabis extracts in children with epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epilepsy-specific patient-reported outcome measures of children's health-related quality of life: A systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality of Life of Childhood Epilepsy (QOLCE) in pediatric patients enrolled in a prospective, open-label clinical study with cannabidiol (CBD) PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality of Life of Developmentally Normal Children With Epilepsy and Their Siblings PMC [pmc.ncbi.nlm.nih.gov]







- 11. archlab.ca [archlab.ca]
- 12. medpagetoday.com [medpagetoday.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Medical cannabis for children: Evidence and recommendations | Canadian Paediatric Society [cps.ca]
- 16. worldwide.com [worldwide.com]
- 17. Development and Validation of a Caregiver-Reported Quality-of-Life Questionnaire for Pediatric Patients With Drug-Resistant Epilepsy on a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methodologies for Assessing Sativex® (Nabiximols) in Pediatric Epilepsy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#methodologies-for-assessing-sativex-in-pediatric-epilepsy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com